Cyclic N-Acetylserotonin glucuronide is a metabolite derived from N-acetylserotonin, which itself is a precursor in the biosynthesis of melatonin. This compound plays a significant role in the metabolism of melatonin and is involved in various biological processes. Its formation and function are crucial for understanding the metabolic pathways of melatonin and its effects on physiological processes, particularly in relation to oxidative stress and neuroprotection.
Cyclic N-Acetylserotonin glucuronide is classified as a glucuronide conjugate, which is a type of phase II metabolite formed through the conjugation of N-acetylserotonin with glucuronic acid. This process is primarily facilitated by enzymes such as UDP-glucuronosyltransferases. The compound can be sourced from various biological fluids, including urine, where it is excreted following metabolic processing in the liver and other tissues .
The synthesis of cyclic N-Acetylserotonin glucuronide typically involves enzymatic reactions catalyzed by UDP-glucuronosyltransferases. The specific method includes:
The reaction typically occurs at physiological pH (around 7.4) and requires optimal conditions for enzyme activity, including temperature (usually around 37°C) and ionic strength. The yield of cyclic N-Acetylserotonin glucuronide can vary based on enzyme concentration, substrate availability, and incubation time.
Cyclic N-Acetylserotonin glucuronide has a complex molecular structure that includes:
The chemical formula can be represented as C₁₄H₁₅N₃O₇, indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its functional properties.
Cyclic N-Acetylserotonin glucuronide participates in various biochemical reactions, primarily involving:
These reactions are significant in pharmacokinetics as they influence the bioavailability and elimination of compounds in biological systems. The kinetics of these reactions can be studied using enzyme assays and spectroscopic methods to monitor substrate conversion over time.
Cyclic N-Acetylserotonin glucuronide exerts its effects primarily through modulation of melatonin receptors and involvement in antioxidant pathways. Its mechanism includes:
Studies have shown that cyclic N-Acetylserotonin glucuronide can increase intracellular glutathione levels, providing neuroprotective effects against oxidative damage .
Cyclic N-Acetylserotonin glucuronide has several scientific applications, including:
Cyclic N-acetylserotonin glucuronide is a novel phase II metabolite identified in melatonin (MLT) metabolism. Its formation begins with the enzymatic acetylation of serotonin (5-hydroxytryptamine) by arylalkylamine N-acetyltransferase (AANAT) to yield N-acetylserotonin (NAS). NAS is subsequently glucuronidated by UDP-glucuronosyltransferase (UGT) enzymes, forming N-acetylserotonin glucuronide. Under specific physiological conditions (e.g., oxidative stress or enzymatic catalysis), this metabolite undergoes intramolecular cyclization, resulting in the formation of cyclic N-acetylserotonin glucuronide [3]. This cyclization involves a nucleophilic attack by the indole nitrogen on the glucuronide carbonyl, forming a stable six-membered ring structure [3]. Crucially, this metabolite was first characterized in mouse urine using ultraperformance liquid chromatography–time-of-flight mass spectrometry (UPLC-TOFMS) during metabolomic profiling of MLT metabolism [3].
Table 1: Key Metabolites in Melatonin Metabolic Pathways
Metabolite | Enzymatic Step | Detection Site |
---|---|---|
N-Acetylserotonin (NAS) | Serotonin acetylation by AANAT | Pineal gland, Retina |
N-Acetylserotonin glucuronide | UGT-mediated glucuronidation of NAS | Liver, Kidney |
Cyclic N-Acetylserotonin glucuronide | Intramolecular cyclization of NAS glucuronide | Urine (Mouse) |
6-Hydroxymelatonin glucuronide | CYP1A2 oxidation + UGT conjugation | Urine (Mouse) |
Phase II conjugation, particularly glucuronidation, is essential for the biosynthesis of cyclic N-acetylserotonin glucuronide. UDP-glucuronosyltransferases (UGTs), including the UGT1A6 isoform, catalyze the transfer of glucuronic acid to NAS. This reaction enhances the metabolite’s water solubility, facilitating renal excretion [3] [5]. Key factors influencing this pathway include:
Glucuronidation and sulfation represent competing detoxification routes for NAS:
Table 2: Conjugation Pathway Differences Across Species
Characteristic | Glucuronidation Pathway | Sulfation Pathway |
---|---|---|
Primary Metabolite | Cyclic/NAS glucuronide | NAS sulfate |
Key Enzyme | UGT1A6 | SULT1A3 |
Species Preference | Mouse | Human |
CYP1A2 Dependency | Low (direct conjugation) | High (requires 6-OH-MLT) |
The choice between pathways hinges on interspecies variations in UGT/SULT expression and substrate affinity. Cyp1a2-null mice exhibit 195% higher NAS glucuronide levels, confirming CYP1A2’s minimal role in glucuronidation versus its critical function in 6-hydroxymelatonin formation [3].
Table 3: Tissue-Specific Roles in Metabolite Biosynthesis
Tissue | NAS Synthesis | NAS Glucuronidation | Cyclization |
---|---|---|---|
Pineal Gland | High (Circadian) | Absent | Absent |
Liver/Kidney | Absent | High | Moderate |
Retina | Moderate | Low | Low |
Hippocampus | Low | Variable | Undetected |
The cyclic metabolite’s formation is thus a multi-tissue process: NAS originates in neuroendocrine tissues, glucuronidation occurs primarily in metabolic organs, and cyclization arises spontaneously or via microenvironmental influences [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1